molecular formula C₁₀Cl₄S₄ B1144538 3,4,7,8-Tetrachloronaphtho[1,8-cd:4,5-c'd']bis[1,2-dithiole] CAS No. 34588-38-0

3,4,7,8-Tetrachloronaphtho[1,8-cd:4,5-c'd']bis[1,2-dithiole]

Cat. No.: B1144538
CAS No.: 34588-38-0
M. Wt: 390.18
InChI Key:
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Description

3,4,7,8-Tetrachloronaphtho[1,8-cd:4,5-c’d’]bis[1,2-dithiole] is a synthetic organic compound characterized by its unique structure, which includes multiple chlorine atoms and sulfur-containing rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,7,8-Tetrachloronaphtho[1,8-cd:4,5-c’d’]bis[1,2-dithiole] typically involves multi-step organic reactions. One common method includes the chlorination of naphthalene derivatives followed by cyclization with sulfur-containing reagents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,7,8-Tetrachloronaphtho[1,8-cd:4,5-c’d’]bis[1,2-dithiole] can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove chlorine atoms or reduce other functional groups.

    Substitution: Chlorine atoms can be substituted with other groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalene derivatives.

Scientific Research Applications

3,4,7,8-Tetrachloronaphtho[1,8-cd:4,5-c’d’]bis[1,2-dithiole] has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the development of advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism by which 3,4,7,8-Tetrachloronaphtho[1,8-cd:4,5-c’d’]bis[1,2-dithiole] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and sulfur-containing rings can form strong bonds with these targets, potentially altering their activity and leading to various biological effects. Pathways involved may include oxidative stress response and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    3,4,7,8-Tetrachloro-1,10-phenanthroline: Another chlorine-substituted aromatic compound with potential biological activity.

    2,3,6,7-Tetrachloronaphthalene: A polychlorinated naphthalene with dioxin-like toxic properties.

Uniqueness

3,4,7,8-Tetrachloronaphtho[1,8-cd:4,5-c’d’]bis[1,2-dithiole] is unique due to its specific arrangement of chlorine atoms and sulfur-containing rings, which confer distinct chemical and biological properties

Properties

CAS No.

34588-38-0

Molecular Formula

C₁₀Cl₄S₄

Molecular Weight

390.18

Synonyms

Tetrachloronaphtho[1,8-cd:4,5-c’d’]bis[1,2]dithiole

Origin of Product

United States

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